Farampator

Catalog No.
S527759
CAS No.
211735-76-1
M.F
C12H13N3O2
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Farampator

CAS Number

211735-76-1

Product Name

Farampator

IUPAC Name

2,1,3-benzoxadiazol-5-yl(piperidin-1-yl)methanone

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C12H13N3O2/c16-12(15-6-2-1-3-7-15)9-4-5-10-11(8-9)14-17-13-10/h4-5,8H,1-3,6-7H2

InChI Key

XFVRBYKKGGDPAJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-(benzofurazan-5-ylcarbonyl)piperidine, 5-(1-piperidinylcarbonyl)-2,1,3-benzoxadiazole, CX-691, farampator, Org 24448

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=NON=C3C=C2

The exact mass of the compound Farampator is 231.1008 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Farampator (also known as CX-691 or ORG-24448) is a benzofurazan-derived positive allosteric modulator (PAM) of AMPA-type glutamate receptors[1]. As a highly purified chemical probe (CAS 211735-76-1, MW 231.25 g/mol), it is primarily procured for advanced neuropharmacological research, particularly in models of schizophrenia, Alzheimer's disease, and cognitive enhancement. Unlike direct orthosteric agonists, Farampator selectively enhances glutamatergic transmission by binding to allosteric sites on the AMPA receptor, thereby amplifying endogenous signaling without tonically activating the receptor [1]. Its high solubility in DMSO and established brain penetrance make it a highly processable and reliable precursor for in vivo dosing formulations, offering a standardized baseline for laboratories requiring reproducible central nervous system (CNS) exposure [2].

Substituting Farampator with generic AMPA modulators or early-generation ampakines fundamentally compromises experimental integrity and procurement efficiency[1]. High-impact PAMs, such as cyclothiazide, completely block receptor desensitization, leading to severe excitotoxicity and seizure induction in vivo, which invalidates chronic behavioral models [1]. Conversely, early-generation low-impact ampakines like CX-516 suffer from exceptionally low potency and poor metabolic stability, requiring massive dosing volumes that complicate vehicle formulation and cause erratic pharmacokinetic profiles [2]. Farampator solves this by providing a 'low-impact' biophysical profile—moderately offsetting desensitization to prevent excitotoxicity—while delivering approximately an order of magnitude higher potency than CX-516, ensuring stable, reproducible dosing in complex neurobehavioral assays [2].

AMPA Receptor Potentiation: Farampator vs. Early-Generation CX-516

Patch clamp electrophysiology studies demonstrate that Farampator exhibits significantly enhanced positive allosteric modulation compared to first-generation ampakines [1]. Specifically, Farampator is approximately an order of magnitude more potent than the baseline comparator CX-516 at enhancing AMPA-evoked currents[1]. This increased potency allows for substantial reductions in the required in vivo efficacious dose (often sub-milligram per kilogram ranges in rodent models), minimizing off-target receptor binding and reducing the solubility burden during formulation [1].

Evidence DimensionPAM Potency (AMPA-evoked current enhancement)
Target Compound DataHigh potency (sub-milligram/kg efficacious dose)
Comparator Or BaselineCX-516 (Low potency baseline)
Quantified Difference~10-fold increase in potency
ConditionsIn vitro patch clamp electrophysiology on AMPA receptors

Procuring Farampator allows researchers to use significantly lower doses, reducing formulation vehicle artifacts and conserving material in large-scale animal studies.

Receptor Desensitization Profile: Avoiding Excitotoxicity vs. Cyclothiazide

The biophysical classification of AMPAkines is critical for in vivo safety and model viability. Farampator is classified as a 'low-impact' PAM because it only moderately offsets AMPA receptor desensitization [1]. In stark contrast, high-impact modulators like cyclothiazide fully block desensitization, which drastically enhances agonist binding affinity but invariably leads to seizure-inducing excitotoxicity[1]. By maintaining normal physiological desensitization dynamics, Farampator enables the safe long-term potentiation (LTP) of synaptic strength without the neurotoxic side effects that derail chronic dosing studies [1].

Evidence DimensionReceptor Desensitization Offset
Target Compound DataModerate offset (Low-impact profile)
Comparator Or BaselineCyclothiazide (Full offset / High-impact profile)
Quantified DifferencePrevention of seizure-inducing excitotoxicity
ConditionsHippocampal patch clamp and in vivo behavioral safety models

Selecting a low-impact PAM like Farampator is mandatory for chronic in vivo cognitive studies where high-impact alternatives would cause lethal excitotoxicity.

Pharmacokinetic Stability and Formulation Viability

Early AMPA PAMs often suffered from severe pharmacokinetic limitations, including extremely short half-lives and poor metabolic stability, which hindered their utility as reliable research tools [1]. Farampator was structurally optimized to overcome these liabilities, demonstrating improved metabolic stability and a reliable pharmacokinetic profile with a projected human half-life of approximately 2.3 hours based on allometric scaling [1]. This predictable clearance, combined with excellent CNS penetrance, ensures that researchers can achieve stable brain exposure using standard dosing regimens without resorting to continuous infusion pumps [1].

Evidence DimensionPharmacokinetic Half-Life and Stability
Target Compound DataPredictable clearance (~2.3 h predicted T1/2)
Comparator Or BaselineEarly AMPA PAMs (e.g., CX-516 with ~1 h T1/2 and rapid clearance)
Quantified DifferenceExtended duration of action and improved stability
ConditionsIn vivo DMPK studies and allometric scaling

A predictable pharmacokinetic profile simplifies dosing logistics and ensures reproducible exposure levels across complex multi-day behavioral assays.

Preclinical Models of Schizophrenia and Cognitive Deficits

Due to its low-impact PAM profile and high potency, Farampator is the optimal choice for investigating glutamatergic hypofunction in schizophrenia models [1]. It is specifically procured for behavioral assays (e.g., Novel Object Recognition) where it synergizes with atypical antipsychotics without inducing the excitotoxic seizures associated with high-impact modulators like cyclothiazide [1].

Long-Term Potentiation (LTP) and Synaptic Plasticity Electrophysiology

Farampator is highly suited for in vitro patch-clamp and hippocampal slice electrophysiology [2]. Because it is an order of magnitude more potent than early-generation alternatives like CX-516, it allows researchers to robustly amplify AMPA-evoked steady-state currents at lower concentrations, preserving the physiological integrity of the slice preparation over extended recording sessions[2].

Standardized CNS Drug Formulation and DMPK Benchmarking

With its well-characterized metabolic stability, DMSO solubility, and predictable brain penetrance, Farampator serves as a reliable internal standard or benchmark compound in DMPK (Drug Metabolism and Pharmacokinetics) assays [2]. Procurement teams select it to validate new blood-brain barrier (BBB) penetration models or to calibrate LC-MS/MS systems for novel ampakine development [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

231.100776666 Da

Monoisotopic Mass

231.100776666 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7X6P5N8K2L

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Glutamate (ionotropic), non-NMDA
GRIA [HSA:2890 2891 2892 2893] [KO:K05197 K05198 K05199 K05200]

Other CAS

211735-76-1

Wikipedia

Farampator

Dates

Last modified: 08-15-2023
1: Jardemark K, Marcus MM, Malmerfelt A, Shahid M, Svensson TH. Differential
2: Woolley ML, Waters KA, Gartlon JE, Lacroix LP, Jennings C, Shaughnessy F, Ong
3: Dawson N, Ferrington L, Olverman HJ, Kelly PA. Novel analysis for improved
4: Wezenberg E, Verkes RJ, Ruigt GS, Hulstijn W, Sabbe BG. Acute effects of the
5: Jordan GR, McCulloch J, Shahid M, Hill DR, Henry B, Horsburgh K. Regionally

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